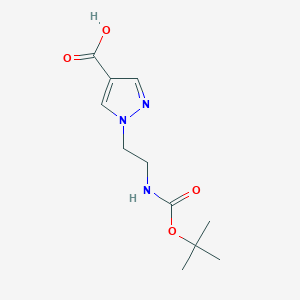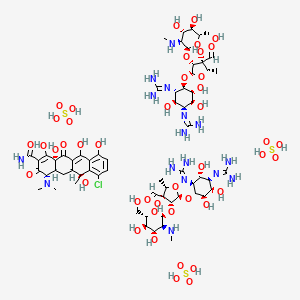
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide
Vue d'ensemble
Description
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide is an organic compound belonging to the class of amides. It is a white solid that is soluble in water and alcohols. This compound has a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of crystal structures of benzamide derivatives, including compounds similar to 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide, reveals insights into their molecular conformation and interactions. Suchetan et al. (2016) examined the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, noting that the dihedral angles between benzene rings in these compounds vary significantly, which could influence their reactivity and potential applications in scientific research (Suchetan et al., 2016).
Synthesis and Characterization of Complexes
Binzet et al. (2009) synthesized and characterized complexes of 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives with Ni(II) and Cu(II), which were analyzed using various spectroscopic techniques. This work highlights the potential for creating metal-organic frameworks or catalytic complexes using halogenated benzamide derivatives (Binzet et al., 2009).
Disorder and Polymorphism
Chopra and Row (2008) discovered that concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide is induced by disorder within the crystal structure. This finding is significant for understanding the solid-state properties of similar compounds and their implications for drug formulation and material science applications (Chopra & Row, 2008).
Reactivity and Synthesis Routes
Mills and Snieckus (1984) explored the reactivity of silylated benzamides in synthesis reactions, which could provide a basis for developing novel synthetic routes involving 3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide (Mills & Snieckus, 1984).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-fluoro-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-7-5-6(1-2-8(7)12)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURYJCBIXPXMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCF)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)

![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)




![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)

